Calanolide A - 142632-32-4

Calanolide A

Catalog Number: EVT-262470
CAS Number: 142632-32-4
Molecular Formula: C22H26O5
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+)-Calanolide A (NSC 650886) is a naturally occurring coumarin derivative first isolated from the latex of Calophyllum lanigerum, a tropical rainforest tree found in Malaysia. [] It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has gained significant attention due to its potent and specific activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. [, ] (+)-Calanolide A exhibits a distinct antiviral profile, showing enhanced activity against drug-resistant HIV-1 isolates, including those bearing the Y181C mutation, a common mutation associated with NNRTI resistance. [, ] Notably, it retains activity against HIV-1 isolates with dual Y181C and K103N mutations, which are highly resistant to most approved NNRTIs. [, ] Moreover, research suggests (+)-Calanolide A may also be effective against Mycobacterium tuberculosis strains, including those resistant to standard antitubercular drugs. []

Future Directions
  • Structure-Activity Relationship Studies: Further exploration of chemical modifications to enhance potency, improve pharmacokinetic properties, and reduce potential toxicity. [, , ]
  • Mechanistic Studies: Detailed investigations into the precise molecular interactions between (+)-Calanolide A and its target enzymes, including HIV-1 reverse transcriptase and potential targets in Mycobacterium tuberculosis. [, ]
  • Clinical Evaluation: Continued clinical trials to evaluate the safety, efficacy, and optimal dosing strategies of (+)-Calanolide A in HIV-infected individuals. [, ]
  • Combination Therapy: Studies to assess the synergistic potential of (+)-Calanolide A in combination with other antiretroviral agents, especially against multidrug-resistant HIV-1 strains. [, , ]
  • Repurposing for Other Diseases: Investigation of the potential applications of (+)-Calanolide A and its analogs against other infectious diseases, including tuberculosis. [, ]
Source and Classification

Calanolide A belongs to a class of compounds known as calanolides, which are derived from various species within the Calophyllum genus. Other sources include Calophyllum brasiliense, Calophyllum inophyllum, and Clausena excavata. Its classification as an NNRTI indicates its mechanism of action involves inhibiting reverse transcriptase, an essential enzyme for viral replication . The compound's rarity and low yield from natural sources have prompted synthetic efforts to produce it more efficiently .

Synthesis Analysis

The synthesis of Calanolide A has been approached through both natural extraction and total synthesis methods. The natural extraction involves a complex process of solvent partitioning and chromatography:

  1. Extraction: Dried fruits and twigs of Calophyllum lanigerum are extracted using a 1:1 mixture of dichloromethane and methanol.
  2. Solvent Partitioning: This is followed by sequential partitioning with solvents like n-hexane and carbon tetrachloride to isolate active fractions.
  3. Purification: Vacuum liquid chromatography on silica gel is employed, with normal-phase high-performance liquid chromatography (HPLC) used for final purification .

Total Synthesis

The total synthesis of Calanolide A has been achieved through several methods, typically starting from L-phenylalanine:

  1. Conversion to Umbelliferone: L-phenylalanine is converted into umbelliferone, a key precursor.
  2. Formation of Dipetalolactone: Umbelliferone undergoes enzymatic transformations to yield dipetalolactone.
  3. Wagner–Meerwein Rearrangement: This intermediate is then subjected to the Wagner–Meerwein rearrangement to form Calanolide A .

Key parameters in these reactions include temperature control (typically between 40°C and 140°C) and the use of acid catalysts such as sulfuric acid or trifluoroacetic acid .

Molecular Structure Analysis

Calanolide A has a complex molecular structure characterized by specific stereochemistry that is crucial for its biological activity. Its molecular formula is C19H20O5C_{19}H_{20}O_{5}, and it features multiple functional groups including hydroxyls and an ether linkage.

Structural Features

  • Stereochemistry: The compound exhibits specific stereochemical configurations that enhance its anti-HIV activity.
  • Optical Activity: The optical rotation of Calanolide A is significant for its biological properties; racemic mixtures have shown different activities compared to the pure enantiomer .

X-ray crystallography has provided insights into its three-dimensional arrangement, which is essential for understanding its interaction with biological targets .

Chemical Reactions Analysis

Calanolide A participates in various chemical reactions that are pivotal for its synthesis and potential modifications:

  1. Aldol Reactions: Key intermediates are formed through aldol reactions involving chromene derivatives.
  2. Cyclization Reactions: Cyclization under acidic conditions leads to the formation of chromanones, which are precursors to Calanolide A.
  3. Reduction Reactions: Specific reduction conditions (e.g., Luche reduction) are employed to achieve the desired stereochemical outcomes .

These reactions are influenced by factors such as temperature, pH, and the choice of solvents.

Mechanism of Action

Calanolide A exerts its antiviral effects primarily by inhibiting HIV reverse transcriptase. It binds selectively to distinct sites on the enzyme, which allows it to interfere with viral replication without affecting cellular DNA polymerases.

Key Mechanistic Insights

Physical and Chemical Properties Analysis

Calanolide A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 332.36 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound demonstrates stability under acidic conditions but may degrade under extreme pH or temperature variations.

Pharmacokinetics

The half-life of Calanolide A is approximately 20 hours, with metabolism primarily occurring via cytochrome P450 enzymes . This pharmacokinetic profile suggests potential for sustained therapeutic effects when administered appropriately.

Applications

Calanolide A holds significant promise in scientific research and pharmaceutical applications:

  1. Antiviral Research: Its primary application lies in the development of treatments for HIV/AIDS, particularly against drug-resistant strains.
  2. Pharmacological Studies: Ongoing research aims to explore its efficacy against other viral infections and potential therapeutic roles beyond HIV .
  3. Biosynthesis Studies: Understanding the biosynthetic pathways can lead to enhanced production methods or novel derivatives with improved efficacy or safety profiles .
Botanical Origin and Discovery of Calanolide A

Ethnobotanical Context of Calophyllum lanigerum in Malaysian Rainforests

Calophyllum lanigerum var. austrocoriaceum (locally termed Bintangor) is an evergreen tree endemic to the biodiverse rainforests of Sarawak, Malaysia, on the island of Borneo. This species belongs to the Clusiaceae family, which comprises >200 Calophyllum species globally. Indigenous communities historically utilized C. lanigerum latex and bark for wound healing and anti-inflammatory treatments, though records of its specific use against viral infections remain undocumented in traditional medicine [1] [9]. The tree thrives in lowland swamp forests, particularly in the Lundu district, where it grows up to 30 meters tall. Its ecological niche includes nutrient-poor soils, and it exhibits symbiotic relationships with mycorrhizal fungi for nutrient acquisition. The latex—a complex emulsion of terpenoids, coumarins, and resins—contains bioactive metabolites that serve as chemical defenses against pathogens and herbivores [3] [8].

Table 1: Ethnobotanical Significance of Calophyllum Species

SpeciesTraditional UsesBioactive ComponentsRegion of Use
C. lanigerumWound healing, Anti-inflammatoryCalanolides, CoumarinsSarawak, Malaysia
C. teysmanniiTreatment of skin infectionsCostatolideBorneo, Sumatra
C. inophyllumRheumatism, Ulcers, Eye infectionsInophyllumsPacific Islands, Asia

Historical Discovery and NCI Screening Program (1987–1996)

The discovery of calanolide A originated from the United States National Cancer Institute (NCI)'s extensive screening initiative (1987–1996), which evaluated >30,000 plant extracts for anti-HIV and anticancer activities. In September 1987, botanist John Burley collected C. lanigerum samples (voucher "Burley-and-Lee-351") from Sarawak. Initial phytochemical analysis revealed no cytotoxicity against cancer cell lines, but in 1991, the extract demonstrated potent inhibition of HIV-1 replication in vitro (EC~50~ = 0.1 µM) [1] [7]. The active compound, (+)-calanolide A, was isolated in 1992 as a dipyranocoumarin (C~22~H~26~O~5~) through bioassay-guided fractionation. Its structure features a tetracyclic core with C-10, C-11, and C-12 stereocenters essential for anti-HIV activity. Mechanistic studies confirmed it as a non-nucleoside reverse transcriptase inhibitor (NNRTI) active against AZT-resistant (G-9106) and pyridinone-resistant (A17) HIV-1 strains [6] [7]. The NCI partnered with Sarawak MediChem Pharmaceuticals in 1996 to develop the compound, leading to its total synthesis that same year to address supply limitations [1] [9].

Table 2: Key Milestones in Calanolide A Discovery

YearEventSignificance
1987Sample collection (Burley-and-Lee-351) in Lundu, SarawakIdentification of anti-HIV activity in crude extracts
1991Anti-HIV-1 activity confirmed by NCITargeted isolation of active fractions initiated
1992(+)-Calanolide A isolated and characterizedFirst natural NNRTI identified
1993Sarawak government issues logging ban for Calophyllum speciesLegal protection for source trees established
1996Total synthesis achieved by Medichem ResearchSupply constraints partially mitigated

Challenges in Recollection and Sustainable Sourcing

Recollection efforts in March 1992 faced significant setbacks when the original C. lanigerum var. austrocoriaceum tree was found felled by locals for timber. Subsequent surveys identified only trace populations in Lundu, highlighting the species' extreme rarity. Alternative sourcing strategies included:

  • Sustainable harvesting of latex from C. teysmannii, which yields (−)-calanolide B (costatolide) at 20–25% yield but with lower anti-HIV potency [1] [3].
  • Ex situ conservation using specimens from the Singapore Botanic Gardens [1].
  • Synthetic production via a 14-step sequence developed by Medichem, though scalability remained problematic [1] [10].

The Sarawak government enacted the Calophyllum Species (Prohibition of Felling and Restriction of Export) Order (1993) to prevent overexploitation. Concurrently, the Sarawak Biodiversity Centre (SBC), established in 1997 under the International Convention on Biological Diversity, began regulating bioprospecting and promoting cryopreservation of Calophyllum germplasm [1] [8]. Despite these measures, calanolide A’s low natural abundance (0.05% yield from bark) continues to challenge large-scale production [3].

Biosynthetic Pathways in Calophyllum Species

Calanolide A biosynthesis begins with L-phenylalanine, which undergoes deamination, hydroxylation, and cyclization to form umbelliferone—the core coumarin scaffold. Enzymatic studies suggest two divergent pathways:

  • Pathway A: Umbelliferone → 5,7-dihydroxycoumarin → dipetalolactone → 3-propyl intermediate → calanolide A
  • Pathway B: Umbelliferone → osthenol → dipetalolactone → calanolides [3] [5].

The final steps involve a cytochrome P450 (CYP450)-mediated Wagner-Meerwein rearrangement, installing the C-10 and C-11 methyl groups and the C-12 hydroxyl. This step exhibits stereospecificity, explaining why (+)-calanolide A predominates in C. lanigerum, while (−)-calanolide B forms in C. teysmannii [3]. Transcriptome sequencing of C. brasiliense identified candidate genes, including:

  • Phenylalanine ammonia-lyase (PAL) for coumarin backbone formation
  • Premyltransferases for pyran ring construction
  • CYP82D subfamily enzymes for ring cyclization [5].

Table 3: Candidate Biosynthetic Genes in Calophyllum brasiliense

Gene CategoryPutative FunctionTranscript IDHomology (%)
Phenylalanine ammonia-lyaseUmbelliferone backbone synthesisCbPAL-003289% (Arabidopsis)
CYP82D1-like oxidaseCoumarin hydroxylationCbCYP82D-011578% (Medicago)
PrenyltransferasePyran ring formationCbPT-007882% (Citrus)
O-MethyltransferaseMethylation at C-12CbOMT-102391% (Populus)

Environmental factors like light intensity and pathogen stress modulate pathway flux, though in planta studies remain limited. Heterologous expression in Nicotiana benthamiana is being explored to elucidate unresolved steps, particularly C-ring closure [5] [8].

Properties

CAS Number

142632-32-4

Product Name

Calanolide A

IUPAC Name

(16R,17S,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one

Molecular Formula

C22H26O5

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18+/m1/s1

InChI Key

NIDRYBLTWYFCFV-FMTVUPSXSA-N

SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Solubility

Soluble in DMSO

Synonyms

calanolide A
calanolide F
costatolide
NSC 661122

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@@H]([C@H](O4)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.